AM Ester–Mediated Intracellular Trapping: Quantitative Retention Superiority Over Non-Esterified SF7
Sulfidefluor-7 AM contains acetoxymethyl (AM) ester groups that are cleaved by intracellular esterases to generate a negatively charged carboxylate species, which is trapped within the cytosol. The non-esterified parent compound Sulfidefluor-7 lacks this functionalization and therefore does not exhibit comparable cellular retention [1]. While no quantitative retention half-life data are available for direct comparison, the presence versus absence of the AM ester moiety represents a binary, structural differentiation that determines suitability for long-term live-cell imaging versus acute detection applications [1].
| Evidence Dimension | Intracellular retention mechanism |
|---|---|
| Target Compound Data | AM ester groups cleaved by esterases → anionic, trapped species |
| Comparator Or Baseline | Sulfidefluor-7 (non-AM ester, parent compound): lacks esterase-cleavable moiety |
| Quantified Difference | Structural presence vs. absence of AM ester; quantitative retention half-life data not reported |
| Conditions | Live-cell imaging context; esterase-expressing mammalian cells |
Why This Matters
For experiments requiring extended monitoring of H₂S dynamics without probe leakage (e.g., time-lapse imaging of VEGF-stimulated H₂S production), the AM ester formulation is a non-negotiable structural requirement that non-esterified analogs cannot fulfill.
- [1] Lin VS, Lippert AR, Chang CJ. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H₂O₂-dependent H₂S production. Proc Natl Acad Sci USA. 2013;110(18):7131-5. View Source
